molecular formula C13H14ClN B6178188 1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride CAS No. 1894851-98-9

1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B6178188
CAS No.: 1894851-98-9
M. Wt: 219.7
InChI Key:
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Description

1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C13H13N·HCl. It is a cyclopropane derivative with a naphthalene moiety, making it an interesting subject for various chemical and biological studies .

Preparation Methods

The synthesis of 1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of naphthalene derivatives followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of strong bases and nucleophiles to facilitate the cyclopropanation and amination steps . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and naphthalene moiety contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its cyclopropane ring, which imparts rigidity and specific spatial orientation, potentially enhancing its binding interactions and stability .

Properties

CAS No.

1894851-98-9

Molecular Formula

C13H14ClN

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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